2-(7-Chloro-3-indolyl)-2-oxoacetic Acid
Description
2-(7-Chloro-3-indolyl)-2-oxoacetic acid (CAS: 1026314-25-9) is an indole-derived compound featuring a chloro substituent at the 7-position of the indole ring and an oxoacetic acid group at the 3-position.
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15) |
InChI Key |
LXIZWULUTDOOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 7-chloroindole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Step 1: 7-Chloroindole is reacted with oxalyl chloride in the presence of dichloromethane and pyridine.
Step 2: The resulting intermediate is then hydrolyzed to yield 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid.
Industrial Production Methods
Industrial production methods for 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
2-(7-Chloro-3-indolyl)-2-oxoacetic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
Key structural analogs differ in substituent type and position on the indole ring. These variations influence physicochemical properties, reactivity, and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂): The 7-chloro and 7-nitro derivatives exhibit stronger electron-withdrawing effects, which may enhance acidity of the oxoacetic acid group and improve interactions with biological targets like enzymes .
- Methyl vs. Halogen: The 7-methyl analog lacks electronegativity, leading to lower reactivity but improved solubility in non-polar solvents .
Derivatives: Esters vs. Acids
Esterification of the oxoacetic acid group modifies solubility and bioavailability:
Key Observations :
- Ester Derivatives : Ethyl or methyl esters (e.g., ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate) are often used as prodrugs, enhancing membrane permeability and metabolic stability .
- Acid Form : The free carboxylic acid is critical for direct interactions with biological targets, such as enzyme active sites .
Comparison with Non-Indole Analogs
Aromatic System Variations
Replacing the indole ring with other aromatic systems alters electronic and steric properties:
Key Observations :
Reactivity Trends
Biological Activity
2-(7-Chloro-3-indolyl)-2-oxoacetic acid, also known as 7-Chloroindole-3-acetic acid, is a derivative of indole-3-acetic acid, a significant plant hormone classified as an auxin. This compound exhibits diverse biological activities, including effects on plant growth and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position of the indole ring enhances its biological profile, making it a subject of extensive research.
The primary target of 2-(7-Chloro-3-indolyl)-2-oxoacetic acid is interleukin-2 (IL-2) , a crucial cytokine in the immune response. The compound binds with high affinity to IL-2 receptors, influencing various biochemical pathways associated with cell proliferation and differentiation. Its interaction with IL-2 may contribute to its anti-inflammatory and anticancer properties.
Biochemical Pathways
Indole derivatives, including this compound, are known to play significant roles in cellular processes such as:
- Cell Signaling : Modulation of signaling pathways involved in immune response.
- Gene Expression : Alteration of transcription factors that regulate gene expression.
- Enzyme Interactions : Potential inhibition or activation of enzymes involved in metabolic pathways.
Pharmacokinetics
Research indicates that 2-(7-Chloro-3-indolyl)-2-oxoacetic acid has high gastrointestinal absorption and can cross the blood-brain barrier, which is crucial for its potential therapeutic applications. Its pharmacokinetic profile suggests a favorable distribution within biological systems.
Biological Activities
The compound's biological activities are diverse and include:
-
Plant Growth Regulation :
- Acts as an auxin, promoting cell elongation and division.
- Influences processes such as root formation and fruit development.
-
Anti-inflammatory Effects :
- Exhibits potential in reducing inflammation by modulating cytokine production.
- May inhibit pathways leading to chronic inflammatory diseases.
-
Anticancer Properties :
- Inhibits tumor cell proliferation in various cancer models.
- Induces apoptosis in cancer cells through modulation of signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Case Study: Anticancer Activity
A study evaluated the effects of 2-(7-Chloro-3-indolyl)-2-oxoacetic acid on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells.
- Mechanism : Induction of apoptosis was observed through caspase activation and PARP cleavage.
Table 1: Summary of Biological Activities
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
